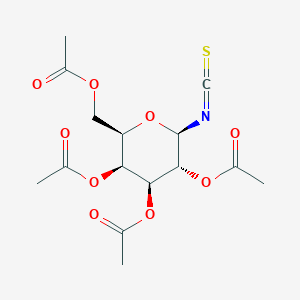

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate

Vue d'ensemble

Description

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate is a chemical compound known for its role as a chiral derivatization reagent. It is primarily used in the resolution of amino acid derivatives and the formation of diastereomers for high-performance liquid chromatographic (HPLC) analysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate typically involves the acetylation of D-galactose followed by the introduction of an isothiocyanate group. The process begins with the acetylation of D-galactose using acetic anhydride in the presence of a catalyst such as sodium acetate. This reaction yields 2,3,4,6-Tetra-O-acetyl-D-galactose, which is then reacted with thiophosgene to introduce the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pH are crucial for industrial synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Additions to Isothiocyanate Group

The isothiocyanate group (-NCS) undergoes nucleophilic addition with amines, thiosemicarbazides, and heterocyclic compounds to form stable thiourea derivatives.

Key Reactions:

-

Reaction with 2-amino-4-arylthiazoles

Microwave-assisted reactions yield N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N’-(4’-arylthiazol-2’-yl)thioureas with 72-85% efficiency (Table 1). Products are characterized by IR (C=S stretch: 1362–1370 cm⁻¹) and NMR spectroscopy .Aryl Substituent (R) Reaction Time (min) Yield (%) H 5 85 3-NO₂ 6 78 4-Cl 5 82 4-Br 7 75 -

Reaction with Thiosemicarbazide

Refluxing in ethyl acetate/acetonitrile produces 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl dithiourea , confirmed by X-ray crystallography (chair conformation, 4C₁) .

Cyclocondensation Reactions

The thiourea intermediates participate in cyclocondensation to form heterocyclic systems.

Example:

-

Synthesis of Thiazolidin-4-ones

Thioureas react with ethyl bromoacetate in chloroform (reflux, 12 h) to yield (Z)-2-(2’,3’,4’,6’-tetra-O-acetyl-β-D-glucopyranosylimino)-3-(4”-arylthiazol-2”-yl)thiazolidin-4-ones (52–62% yield) . Products exhibit solubility in toluene/ethanol (1:1) and are characterized by FTMS and ¹H/¹³C NMR.

Antioxidant Activity of Derivatives

While not a direct reaction, synthesized thiosemicarbazones demonstrate in vitro and in vivo antioxidant activity via radical scavenging assays. Derivatives with electron-withdrawing groups (e.g., 4-NO₂) show enhanced activity due to improved electrophilicity .

Stability and Stereochemical Considerations

The compound’s tetra-acetylated sugar moiety stabilizes the β-configuration during reactions. X-ray data confirm equatorial positioning of substituents, ensuring minimal steric hindrance during nucleophilic attacks .

Applications De Recherche Scientifique

Chiral Derivatization

GITC is primarily used for the chiral derivatization of amino acids and other optically active compounds. The compound reacts with primary and secondary amines to form stable thiourea derivatives, which can be separated and analyzed using High-Performance Liquid Chromatography (HPLC) .

- Mechanism : The reaction involves the formation of diastereomers that can be efficiently separated due to their differing physical properties.

Optical Purity Determination

The compound serves as an HPLC labeling reagent for determining the optical purity of amino acids. By reacting with racemic mixtures, GITC allows for the quantification of enantiomeric excess, which is crucial in pharmaceutical applications where the activity of a drug can depend on its chirality .

Pharmaceutical Analysis

GITC has been employed in the analysis of various pharmaceutical compounds, including propranolol and other beta-blockers. A study demonstrated its effectiveness in enhancing sensitivity and chromatographic resolution when analyzing drug metabolites in biological samples .

Research in Glycochemistry

Due to its glyco-moiety, GITC is also investigated for potential applications in glycochemistry, particularly in the synthesis and analysis of glycosylated compounds. This is significant for understanding carbohydrate biology and developing glycosylated drugs .

Case Study 1: HPLC Analysis of Amino Acids

A study involved the use of GITC for the chiral derivatization of several amino acids. The procedure included dissolving amino acids in an acetonitrile-water mixture and adding GITC to form derivatives suitable for HPLC analysis. Results indicated high efficiency in separating diastereomers with excellent resolution .

Case Study 2: Propranolol Metabolism Study

In a pharmacokinetic study, GITC was utilized to analyze propranolol and its metabolites in human plasma. The method demonstrated improved sensitivity over traditional techniques, allowing for better detection limits and cleaner chromatograms .

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate involves its reaction with amines to form stable thiourea derivatives. This reaction is facilitated by the presence of the isothiocyanate group, which is highly reactive towards nucleophiles such as amines. The formation of thiourea derivatives is crucial for the compound’s application in chiral derivatization and HPLC analysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate: Similar in structure but derived from glucose instead of galactose.

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide: Contains a bromide group instead of an isothiocyanate group

Uniqueness

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate is unique due to its specific reactivity with amines, making it highly effective for chiral derivatization and the formation of stable thiourea derivatives. This specificity and stability are not as pronounced in similar compounds, making it a preferred choice for certain analytical applications .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl isothiocyanate (GITC) is a glycosyl isothiocyanate that has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in chiral derivatization and as a reagent in biochemical research. Its structural characteristics contribute to its reactivity and biological functions, making it a significant compound in pharmaceutical and biochemical studies.

- Molecular Formula: C15H19NO9S

- Molecular Weight: 389.38 g/mol

- CAS Number: 14152-97-7

1. Antioxidant Activity

Research has shown that derivatives of GITC exhibit significant antioxidant properties. A study synthesized various thiosemicarbazones from GITC and evaluated their antioxidant activity both in vitro and in vivo. Some of these compounds demonstrated notable antioxidant effects, suggesting potential therapeutic applications in oxidative stress-related conditions .

2. Antibacterial and Antifungal Activities

GITC derivatives have been tested for antibacterial and antifungal activities. A study found that certain N-tetra-O-acetyl-β-D-glucopyranosylthiosemicarbazones showed high efficacy against various bacterial and fungal strains. The results indicated that modifications to the GITC structure could enhance its antimicrobial properties .

3. Chiral Derivatization

GITC is widely utilized in the field of chiral chromatography. It serves as a labeling reagent for amino acids and other compounds, facilitating the separation of enantiomers through the formation of stable diastereomers. This application is crucial in drug development, where the optical purity of compounds can significantly impact their efficacy and safety profiles .

Case Study 1: Antioxidant Properties

In a study conducted on thiosemicarbazones derived from GITC, researchers utilized various spectroscopic methods (IR, NMR) to confirm the structures of synthesized compounds. The antioxidant activity was assessed using standard assays, revealing that some derivatives exhibited potent activity comparable to established antioxidants .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of N-tetra-O-acetyl-β-D-galactopyranosylthiosemicarbazones and their evaluation against multiple microbial strains. The findings demonstrated that certain derivatives had superior antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens .

Applications in Drug Development

GITC plays a pivotal role in drug modification processes aimed at enhancing solubility and bioavailability. By incorporating GITC into drug candidates, researchers can improve pharmacokinetic properties, making it an essential component in pharmaceutical formulations .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNQYXIQWQJRJ-GZBLMMOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.